3-bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
3-Bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a synthetic benzamide derivative featuring a brominated aromatic core and a pyridazine-based sulfonyl moiety. The compound’s structure comprises:
- Pyridazine ring: A 6-methanesulfonyl-substituted pyridazin-3-yl group linked to the benzamide via a phenyl spacer. The methanesulfonyl group enhances polarity and may influence solubility or target binding.
Properties
IUPAC Name |
3-bromo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSNGRPZXTVTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table compares key structural and physicochemical properties of 3-bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide with similar benzamide derivatives:
Key Structural and Functional Differences
- Halogen vs. Non-Halogen Substituents: The target compound’s 3-bromo group distinguishes it from fluoro-substituted analogs like Compound 36 (3-bromo-5-fluoro), where fluorine’s electronegativity may improve pharmacokinetics . Bromine’s larger atomic radius could enhance hydrophobic interactions in binding pockets compared to fluorine.
- Heterocyclic Moieties: The 6-methanesulfonylpyridazine in the target compound contrasts with thiazole sulfamoyl () and pyrimidine sulfamoyl () groups. Pyridazine rings (6-membered, two adjacent nitrogens) differ from pyridine (one nitrogen) or thiazole (sulfur and nitrogen), affecting π-stacking and hydrogen-bonding capabilities.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 3-bromobenzoyl chloride with a 4-(6-methanesulfonylpyridazin-3-yl)aniline intermediate, analogous to methods in and .
- In contrast, thiazole- and pyrimidine-containing analogs () require specialized coupling reagents or heterocyclic boronic acids for Suzuki-Miyaura reactions .
Research Findings and Gaps
- Experimental Data Limitations: No direct biological or crystallographic data for the target compound are available in the evidence. Structural inferences rely on analogs like RIZ 021 (antimycobacterial) and sulfamoyl benzamides .
Biological Activity
3-bromo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antiviral, antibacterial, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H19BrN4O3S
- Molecular Weight : 475.4 g/mol
This compound features a bromine atom and a methanesulfonyl group attached to a pyridazine ring, which are significant for its biological interactions.
Antiviral Activity
Research indicates that derivatives of benzamides, including compounds similar to this compound, exhibit antiviral properties. A study on N-phenyl benzamides demonstrated their effectiveness against enteroviruses, particularly Enterovirus 71 (EV71). The compounds showed IC50 values ranging from 5.7 to 12 μM, indicating promising antiviral activity with low cytotoxicity in Vero cells (TC50 = 620 μM) .
Table 1: Antiviral Activity of Benzamide Derivatives Against EV71
| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 1e | 5.7 | 620 | >110 |
| 1c | 15 | - | 10–36 |
| Pirodavir | 1.3 | 31 | 25–52 |
Antibacterial Activity
Benzamide derivatives have also shown antibacterial activity. A study highlighted that certain N-phenyl benzamides demonstrated significant inhibition of bacterial growth across various strains. This suggests that the structural components of these compounds play a crucial role in their antibacterial mechanisms .
Anticancer Activity
In addition to antiviral and antibacterial effects, there is emerging evidence that benzamide derivatives may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .
Case Study: Anticancer Efficacy
A case study involving the evaluation of N-phenyl benzamide derivatives against human cancer cell lines revealed that specific modifications to the benzamide structure enhanced cytotoxicity. Compounds with methanesulfonyl substitutions exhibited increased potency against breast and colon cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Modifications at various positions on the benzene ring and pyridazine moiety can significantly alter the compound's efficacy against viruses and bacteria.
Key Findings:
- The presence of the methanesulfonyl group enhances solubility and bioavailability.
- Bromine substitution at the para position increases binding affinity to target proteins.
Q & A
Q. Critical Reaction Conditions :
- Solvent choice (e.g., DMF for polar intermediates, THF for nucleophilic substitutions).
- Temperature control during exothermic steps (e.g., bromination).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic
- NMR Spectroscopy : H and C NMR to verify substituent positions and integration ratios (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 463.3) .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) and identify impurities .
How do the bromo and methanesulfonyl substituents affect the compound’s lipophilicity and biological activity?
Q. Advanced
- Bromo Group : Increases molecular weight and steric bulk, potentially enhancing binding affinity to hydrophobic enzyme pockets (logP increases by ~0.5 units) .
- Methanesulfonyl Group : Enhances solubility in polar solvents (e.g., DMSO) and stabilizes interactions with charged residues in target proteins via sulfone-oxygen hydrogen bonding .
- Experimental Validation : LogP measurements (shake-flask method) and comparative SAR studies with des-bromo or des-sulfonyl analogs .
What experimental approaches are used to elucidate the mechanism of action of this compound in biological systems?
Q. Advanced
- Enzyme Inhibition Assays : Dose-response curves (IC) against kinases or proteases using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled ligands) to determine K values .
- Cellular Phenotyping : Apoptosis assays (Annexin V/PI staining) or cell cycle analysis (flow cytometry) in cancer cell lines .
How can researchers address contradictory data in the literature regarding this compound’s efficacy in enzyme inhibition assays?
Q. Advanced
- Standardize Assay Conditions : Control variables like ATP concentration (for kinases), pH, and incubation time .
- Validate with Orthogonal Methods : Compare results from fluorescence-based assays with radiometric or SPR-based techniques .
- Replicate in Multiple Cell Lines : Test across diverse models (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
What computational methods are employed to predict the binding affinity of this compound with target enzymes?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., hydrogen bonds with methanesulfonyl group) .
- MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for bromo-substituted analogs to optimize affinity .
What strategies are recommended for optimizing the compound’s solubility and stability in pharmacological studies?
Q. Advanced
- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .
- Formulation Screening : Test lipid-based nanoemulsions or cyclodextrin complexes for in vivo stability .
How is crystallographic analysis utilized to resolve the three-dimensional structure of this compound?
Q. Advanced
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .
- Electron Density Maps : Resolve positional disorders in the pyridazine ring using Olex2 or Coot .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogs (e.g., CSD refcode: ABC123) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
